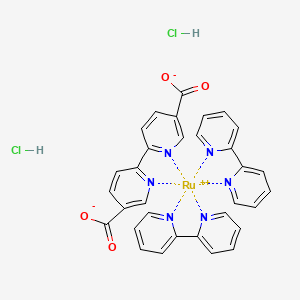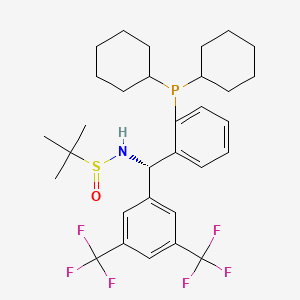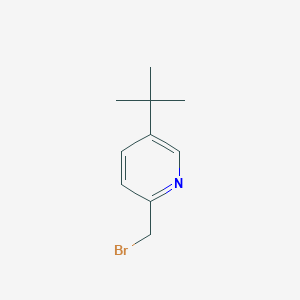
2-(Bromomethyl)-5-(tert-butyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-5-(tert-butyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by a bromomethyl group at the second position and a tert-butyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(tert-butyl)pyridine typically involves the bromination of 5-(tert-butyl)pyridine. One common method is to react 5-(tert-butyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl group at the second position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(Bromomethyl)-5-(tert-butyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
科学研究应用
2-(Bromomethyl)-5-(tert-butyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Bromomethyl)-5-(tert-butyl)pyridine depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-5-(tert-butyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-3-(tert-butyl)pyridine: Similar structure but with the tert-butyl group at the third position.
2-(Bromomethyl)-5-methylpyridine: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
2-(Bromomethyl)-5-(tert-butyl)pyridine is unique due to the presence of both the bromomethyl and tert-butyl groups, which confer distinct reactivity and steric properties. The combination of these groups makes it a versatile compound for various chemical transformations and applications in research and industry.
属性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC 名称 |
2-(bromomethyl)-5-tert-butylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,6H2,1-3H3 |
InChI 键 |
SSMJADNMFOSZLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CN=C(C=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



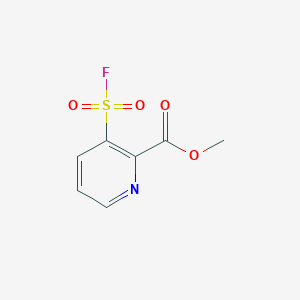
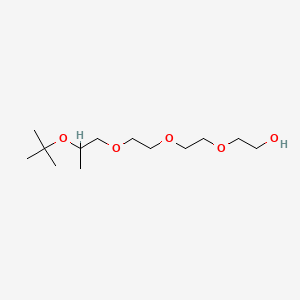


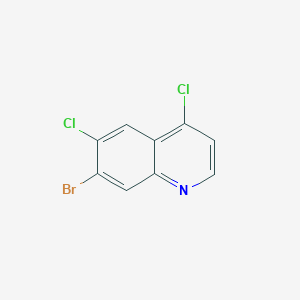
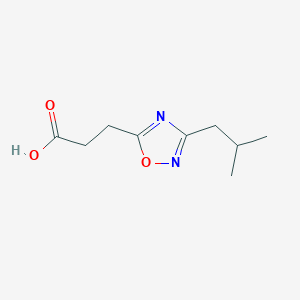

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
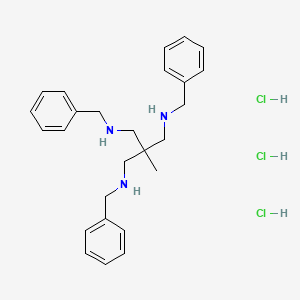
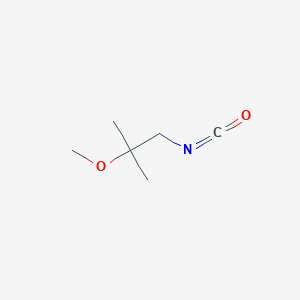
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
